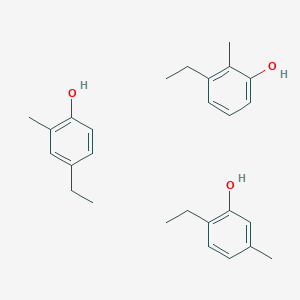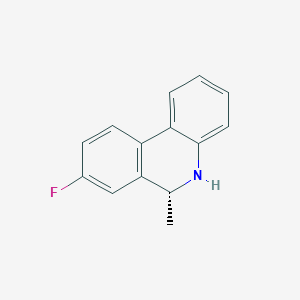
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the phenanthridine ring, which is a tricyclic aromatic system. The stereochemistry at the 6th position is specified as (6R), indicating the configuration of the substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine typically involves multi-step organic reactions. One common approach is the fluorination of a precursor phenanthridine compound, followed by the introduction of the methyl group at the 6th position. The stereochemistry is controlled through the use of chiral catalysts or reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity of the final product.
化学反应分析
Types of Reactions
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine quinones, while reduction can produce fully saturated phenanthridine derivatives.
科学研究应用
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methyl group at the 6th position influences the compound’s lipophilicity and membrane permeability. These structural features contribute to its biological activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
(6S)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine: The enantiomer of the compound with (6S) configuration.
8-Fluoro-5,6-dihydrophenanthridine: Lacks the methyl group at the 6th position.
6-Methyl-5,6-dihydrophenanthridine: Lacks the fluorine atom at the 8th position.
Uniqueness
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents. These features enhance its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
850859-18-6 |
|---|---|
分子式 |
C14H12FN |
分子量 |
213.25 g/mol |
IUPAC 名称 |
(6R)-8-fluoro-6-methyl-5,6-dihydrophenanthridine |
InChI |
InChI=1S/C14H12FN/c1-9-13-8-10(15)6-7-11(13)12-4-2-3-5-14(12)16-9/h2-9,16H,1H3/t9-/m1/s1 |
InChI 键 |
GGJXKGIBRDJAPV-SECBINFHSA-N |
手性 SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
规范 SMILES |
CC1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
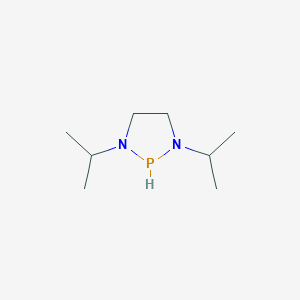
![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
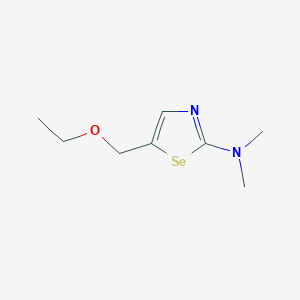
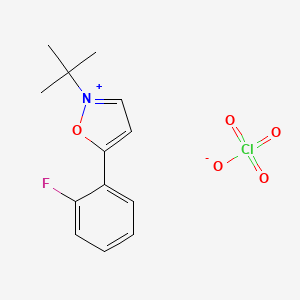

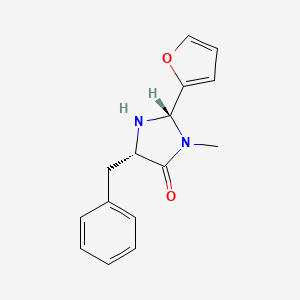
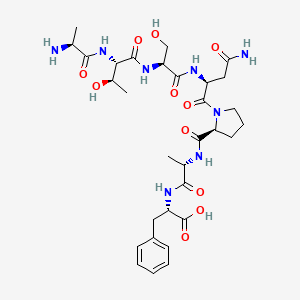
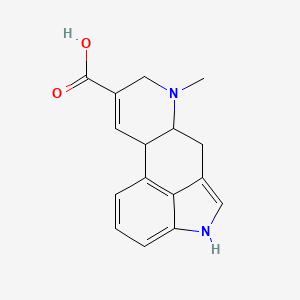
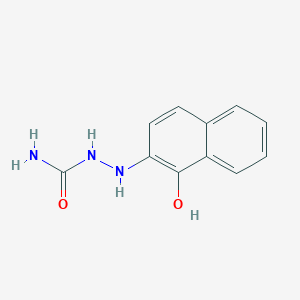
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
